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Age Group

Patient Population

Key Efficacy Findings on
Functional Endpoints

Statistical Significance

Overall
Population

Younger
Patients (<6.0
years)

Older
Patients (>6.0
years)

131 patients (aged 4-<8
years); Edasalonexent
(n=88) vs. Placebo
(n=43) [1]

A pre-specified subgroup
of the overall population

[1]

A pre-specified subgroup
of the overall population

[1]

Consistent but modestly less
functional decline with
edasalonexent on NSAA and
timed function tests (TFTs) [1]

More robust and slower
functional decline compared
to placebo [1]

Information not specified in
detail

Not statistically
significant for primary
(NSAA) and secondary
(TFTs) endpoints [1]

Statistically significant
for some assessments

[1]

Findings in this
subgroup did not drive
the overall statistical
significance [1]

Experimental Protocol & Patient Stratification
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For a deeper understanding, here are the methodological details from the PolarisDMD trial concerning

patient population and stratification.

o Trial Design: The PolarisDMD study was an international, randomized, double-blind, placebo-
controlled, phase 3 trial [1].

¢ Patient Demographics: It enrolled ambulatory male patients 24 to <8 years old with a genetically
confirmed diagnosis of DMD due to any dystrophin mutation. Patients were not on chronic steroid
therapy [1] [2].

o Stratification Method: At the time of randomization, patients were stratified based on several
baseline factors, including age (<6.0 years or >6.0 years), time to stand from supine, treatment with
eteplirsen, and geographic region [1].

¢ Intervention and Dose: The edasalonexent group received 100 mg/kgl/day, administered orally in
three divided doses with food [1].

e Primary Endpoint: The change from baseline to Week 52 in the North Star Ambulatory
Assessment (NSAA) total score [1] [2].

e Secondary Endpoints: Included changes in timed function tests (TFTs), such as the 10-meter
walk/run, time to climb 4 stairs, and time to stand from supine [1] [2].

This pre-specified stratification allowed for a robust analysis of the treatment effect across different age

groups, which revealed that younger patients derived more benefit.

Key Insights for Researchers

e Therapeutic Window: The data suggests a potential therapeutic window for edasalonexent in
younger patients (<6 years) [1]. This implies that the drug may be most effective when initiated
before the disease has progressed significantly.

¢ Foundational Therapy Goal: Edasalonexent was designed as a novel small molecule inhibitor of
NF-kB, a key driver of muscle inflammation and degeneration in DMD. Its proposed mechanism,
independent of dystrophin mutation type, aimed to make it a potential foundational therapy for all
DMD patients [1] [3] [2].

o Safety and Tolerability: Across clinical trials, edasalonexent was generally well-tolerated. The most
common adverse events were mild gastrointestinal issues, primarily diarrhea. There were no
serious adverse events attributed to the drug in the Phase 2 trial [1] [4] [3].

FAQs on Age Stratification in Edasalonexent Trials
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Q1: Why is age such a critical factor in assessing edasalonexent's efficacy? A1: DMD is a progressively
degenerative disease. The younger patient subgroup (<6 years) likely had less advanced disease and greater
preserved muscle function at baseline. The findings suggest that inhibiting NF-kB with edasalonexent may

be more effective at slowing disease progression when treatment is initiated early in the disease course

[1].

Q2: What was the rationale behind the specific age cutoff of 6.0 years for stratification? A2: The search
results do not specify the exact biological rationale for choosing 6.0 years. In clinical trial design, such
cutoffs are often based on preliminary data from earlier-phase trials (like the MoveDMD study), natural
history studies of the disease, and clinical consensus on meaningful developmental stages. The 6.0-year

cutoff was pre-specified in the statistical analysis plan for the Phase 3 trial [1].

Q3: Were there any age-related considerations for drug administration? A3: Yes. The trials assessed the
ability of young children to swallow the softgel capsules. Most patients (97% of those screened) aged 4-7
years were able to swallow the capsules, and compliance was high (92%-98%) through 52 weeks of dosing,

indicating that age was not a barrier to administration [5].

NF-kB Pathway & Trial Design

The diagrams below illustrate the proposed drug mechanism and the structure of the Phase 3 trial that

identified the age-based effect.
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Edasalonexent Intervention
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Patient Population:
Males, 4 to <8 years
Ambulatory, Any DMD Mutation

2:1 Ratio

Primary Endpoint:
Change in NSAA Score at 52 Weeks

Pre-specified Analysis
by Age Subgroup

Key Finding:
Significant effect in
<6.0 years subgroup
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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